5-(Tributylstannyl)pyrimidine

Catalog No.
S716523
CAS No.
144173-85-3
M.F
C16H30N2Sn
M. Wt
369.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Tributylstannyl)pyrimidine

CAS Number

144173-85-3

Product Name

5-(Tributylstannyl)pyrimidine

IUPAC Name

tributyl(pyrimidin-5-yl)stannane

Molecular Formula

C16H30N2Sn

Molecular Weight

369.1 g/mol

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;

InChI Key

QRDQHTJNKPXXRQ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1

The exact mass of the compound 5-(Tributylstannyl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-(Tributylstannyl)pyrimidine (CAS 144173-85-3) is a bench-stable, highly versatile organotin reagent primarily utilized in Stille cross-coupling to install a 5-pyrimidinyl moiety onto complex aryl or heteroaryl scaffolds. Unlike highly volatile trimethylstannyl analogs or degradation-prone pyrimidine boronic acids, this tributylstannyl derivative offers an optimal balance of reactivity, handling safety, and shelf stability. It is a critical precursor in medicinal chemistry, particularly for synthesizing advanced pharmaceuticals where neutral coupling conditions are required to preserve sensitive functional groups .

Substituting 5-(Tributylstannyl)pyrimidine with generic in-class alternatives often leads to catastrophic yield losses or severe handling hazards [1]. Attempting to use 5-pyrimidineboronic acid under standard Suzuki-Miyaura conditions frequently fails due to rapid protodeboronation of the electron-deficient pyrimidine ring in basic media [2]. Conversely, using the 2-(Tributylstannyl)pyrimidine isomer results in rapid destannylation and poor shelf life due to the extreme electron deficiency at the C2 position. Furthermore, substituting with 5-(Trimethylstannyl)pyrimidine introduces severe volatility and systemic toxicity risks without a proportional gain in yield, making the tributylstannane the strictly preferred choice for scalable, reproducible syntheses[1].

Stille vs. Suzuki Coupling Yield in Sensitive Arylations

In the synthesis of complex heteroaryl scaffolds, utilizing 5-(Tributylstannyl)pyrimidine via Stille coupling under neutral conditions prevents the degradation commonly seen with boronic acids [1]. Attempts to couple 5-pyrimidineboronic acid under standard basic Suzuki conditions often result in complete failure due to rapid protodeboronation of the electron-deficient pyrimidine ring, forcing chemists to abandon the boronic acid route entirely [1]. In contrast, the tributylstannyl derivative successfully couples with complex aryl halides to yield the desired 5-pyrimidyl products, bypassing the base-catalyzed decomposition pathways.

Evidence DimensionCoupling success and stability under reaction conditions
Target Compound DataViable coupling under neutral Pd-catalyzed conditions without protometalation
Comparator Or Baseline5-Pyrimidineboronic acid (prone to rapid protodeboronation in basic media)
Quantified DifferenceShift from reaction failure (boronic acid degradation) to viable product isolation
ConditionsPd-catalyzed cross-coupling with complex aryl halides

Buyers synthesizing base-sensitive APIs must procure the stannane to avoid the catastrophic yield losses associated with pyrimidine boronic acid degradation.

Regio-Isomeric Stability vs. C2-Stannyl Pyrimidines

The position of the stannyl group on the pyrimidine ring drastically dictates reagent stability [1]. 2-(Tributylstannyl)pyrimidine is highly susceptible to destannylation because the C2 position is flanked by two electronegative nitrogen atoms, making the C-Sn bond highly labile. 5-(Tributylstannyl)pyrimidine places the stannyl group at the least electron-deficient carbon of the pyrimidine ring, granting it superior hydrolytic stability, longer shelf life, and greater robustness during prolonged heating in cross-coupling reactions [1].

Evidence DimensionHydrolytic stability and resistance to destannylation
Target Compound DataHigh stability at the C5 position (least electron-deficient)
Comparator Or Baseline2-(Tributylstannyl)pyrimidine (highly labile C-Sn bond)
Quantified DifferenceSignificant reduction in spontaneous degradation during storage and reaction
ConditionsStandard storage and prolonged thermal coupling conditions

Procurement of the 5-isomer ensures a longer reagent shelf-life and prevents reaction failure caused by premature destannylation of the starting material.

Signal Enhancement in SABRE NMR Applications

Beyond cross-coupling, 5-(Tributylstannyl)pyrimidine serves as a highly effective substrate for Signal Amplification by Reversible Exchange (SABRE) NMR [1]. When reacted with[IrCl(COD)(IMes)] and parahydrogen, the target compound yields massive signal enhancements. Specifically, it achieves a ~2300-fold enhancement in its 1H NMR spectrum at 9.4 T, and the corresponding 119Sn signal is 700 times stronger than the thermal baseline, achieving a signal-to-noise ratio of 1099:1 in the decoupled spectrum [1].

Evidence DimensionNMR signal enhancement via hyperpolarization
Target Compound Data~2300-fold (1H) and 700-fold (119Sn) signal enhancement
Comparator Or BaselineStandard thermal trace NMR (Boltzmann equilibrium)
Quantified Difference700x to 2300x increase in signal intensity
ConditionsSABRE process using Ir catalysts and parahydrogen at 9.4 T

For researchers in advanced analytical chemistry, this compound provides a quantified, ultra-high-sensitivity model system for multi-nuclear hyperpolarization.

Synthesis of CYP17 Inhibitors and Steroidal APIs

Due to its stability under neutral coupling conditions, 5-(Tributylstannyl)pyrimidine is the preferred reagent for installing pyrimidine rings onto complex steroidal scaffolds, such as in the synthesis of abiraterone analogs and other CYP17 inhibitors for prostate cancer research[1].

Base-Sensitive Heteroaryl Cross-Coupling

In workflows where target molecules contain base-sensitive functional groups or where 5-pyrimidineboronic acids fail due to protodeboronation, this stannane provides a reliable, neutral-condition alternative for high-yield Stille couplings [1].

Multi-Nuclear Hyperpolarization (SABRE) Studies

The compound's unique structural and electronic properties make it an ideal model substrate for SABRE NMR, allowing researchers to achieve massive signal enhancements for both 1H and 119Sn nuclei in advanced analytical and diagnostic imaging research [2].

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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